L-Glyceric acid hemicalcium salt 1-hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

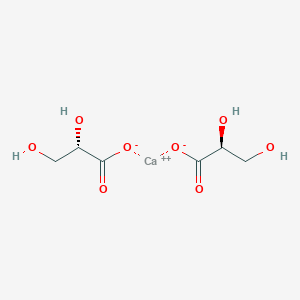

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10CaO8 |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

calcium;(2S)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m00./s1 |

InChI Key |

VPWAVWZPVGDNMN-CEOVSRFSSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.[Ca+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: L-Glyceric Acid Hemicalcium Salt (CAS 6057-35-8)

This technical guide provides an in-depth analysis of L-Glyceric acid hemicalcium salt 1-hydrate , focusing on its physicochemical properties, metabolic significance, and application in drug development and diagnostics.

Executive Summary

This compound (CAS 6057-35-8) is the calcium salt of the L-enantiomer of glyceric acid (2,3-dihydroxypropanoic acid). Unlike its D-isomer, which is a direct intermediate in glycolysis, L-glyceric acid occupies a unique niche in human metabolism, serving as a critical biomarker for Primary Hyperoxaluria Type 2 (PH2) .

This compound is primarily used as a reference standard in metabolic profiling, a substrate for enzymatic assays (specifically lactate dehydrogenase and glyoxylate reductase), and a functional ingredient in advanced dermatological formulations due to its alpha-hydroxy acid (AHA) properties.

Physicochemical Profile

| Property | Specification |

| Chemical Name | (S)-2,3-Dihydroxypropanoic acid hemicalcium salt monohydrate |

| CAS Number | 6057-35-8 |

| Molecular Formula | C₆H₁₀CaO₈ · H₂O (Hemicalcium salt basis: C₃H₅O₄ · 0.5Ca · H₂O) |

| Molecular Weight | 286.25 g/mol (for the hemicalcium dihydrate form often cited; adjust for monohydrate ~268.2 g/mol ) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water; Insoluble in ethanol, ether |

| Melting Point | 134–138 °C (decomposition) |

| Chirality | L-isomer (S-configuration) |

| Optical Rotation | |

| pKa | ~3.5 (Carboxylic acid group) |

Metabolic & Mechanistic Landscape[3][4][5]

Understanding the biological fate of L-glyceric acid is essential for researchers studying metabolic acidosis and hyperoxaluria.

The "Dead-End" Metabolite

In normal human metabolism, D-glycerate is phosphorylated by glycerate kinase to enter glycolysis. However, L-glycerate is not a substrate for glycerate kinase.[1] Instead, it is produced erroneously by Lactate Dehydrogenase (LDH) when hydroxypyruvate accumulates.

The enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) normally prevents this by converting hydroxypyruvate into D-glycerate.[2][3] When GRHPR is defective (as in PH2), hydroxypyruvate is shunted toward L-glycerate production.

Diagram: The Metabolic Fork (Normal vs. Pathological)

Figure 1: The metabolic bifurcation of hydroxypyruvate. In GRHPR deficiency, flux shifts from D-glycerate (green path) to L-glycerate (red path), leading to L-glyceric aciduria.

Synthesis & Production

While D-glyceric acid is often produced via microbial fermentation (e.g., Gluconobacter species), the L-isomer requires specific stereoselective synthesis or enzymatic resolution.

-

Chemical Oxidation: Nitric acid oxidation of glycerol yields racemic DL-glyceric acid.

-

Chiral Resolution: The racemate is resolved using chiral amines (e.g., quinine or brucine) or via fractional crystallization of calcium salts, exploiting the solubility differences between L- and D-calcium glycerates.

-

Enzymatic Synthesis: Reduction of hydroxypyruvate using L-Lactate Dehydrogenase (L-LDH) and NADH. This method is preferred for producing high-purity L-isomer for analytical standards.

Experimental Protocol: Self-Validating Identification

For researchers using CAS 6057-35-8, verifying the enantiomeric purity is critical, as D-glycerate contamination can skew enzymatic assays.

Protocol: Enzymatic Enantiomer Discrimination

Principle: L-Lactate Dehydrogenase (L-LDH) specifically oxidizes L-glycerate to hydroxypyruvate in the presence of NAD+, whereas it is inactive against D-glycerate.

Reagents:

-

Buffer: 0.1 M Glycine-Hydrazine buffer, pH 9.0.

-

Enzyme: L-Lactate Dehydrogenase (Rabbit Muscle), ~1000 U/mL.

-

Cofactor: NAD+ (25 mM solution).

-

Substrate: L-Glyceric acid hemicalcium salt (Sample).

Workflow:

-

Blank Prep: Mix 2.5 mL Buffer + 0.1 mL NAD+ + 0.1 mL Water.

-

Sample Prep: Mix 2.5 mL Buffer + 0.1 mL NAD+ + 0.1 mL Sample (5 mM).

-

Initiation: Add 10 µL L-LDH to both cuvettes.

-

Measurement: Monitor Absorbance at 340 nm (NADH production) at 25°C.

-

Validation:

-

Positive Control: Pure L-Lactate.

-

Negative Control: Pure D-Glycerate.

-

Result: An increase in A340 confirms the presence of the L-isomer. Lack of reaction indicates D-isomer or inactive salt.

-

Diagram: Analytical Validation Workflow

Figure 2: Enzymatic validation workflow to distinguish L-glycerate from its D-isomer using L-LDH specificity.

Applications in Drug Development & Industry

A. Metabolic Disease Research (PH2)

L-Glyceric acid is the "gold standard" metabolite for diagnosing Primary Hyperoxaluria Type 2 . Researchers use this salt to:

-

Calibrate GC-MS and LC-MS/MS assays for urine organic acid profiling.

-

Screen for inhibitors of LDH to prevent L-glycerate accumulation in GRHPR-deficient models.

B. Dermatological Formulations

Similar to Lactic Acid and Glycolic Acid, L-Glyceric acid is an alpha-hydroxy acid (AHA).

-

Mechanism: Promotes corneocyte desquamation by chelating calcium ions in cell adhesion structures (desmosomes).

-

Advantage: The glycerol backbone offers superior humectant (hydrating) properties compared to glycolic acid, potentially reducing irritation.

Safety & Handling

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption which alters stoichiometry.

References

-

Cambridge Isotope Laboratories. L-Glyceric acid, calcium salt dihydrate properties and safety.

-

National Institutes of Health (NIH). Pathway of gluconeogenesis from D- and L-glycerate in rat hepatocytes. Arch Biochem Biophys. 1988.

-

PubChem. L-Glyceric acid hemicalcium salt hydrate - Compound Summary.

-

Sigma-Aldrich. L-(−)-Glyceric acid hemicalcium salt monohydrate Product Sheet.

-

Van Schaftingen E. D-glycerate kinase deficiency as a cause of D-glyceric aciduria.[4] FEBS Lett. 1989. (Contextual reference for D vs L distinction).

Sources

Comprehensive Characterization of L-Glycerate Calcium Salt: Structural, Metabolic, and Synthetic Dimensions

The following technical guide details the chemical, physical, and biological properties of L-glycerate calcium salt, designed for researchers in biochemistry and drug development.

Executive Summary

L-Glycerate Calcium Salt (Calcium (S)-2,3-dihydroxypropanoate) is the calcium salt of the L-enantiomer of glyceric acid. Unlike its D-isomer, which is a central intermediate in glycolysis and serine metabolism, L-glycerate is primarily recognized in mammalian physiology as a metabolic marker associated with Primary Hyperoxaluria Type 2 (PH2) .

In industrial and research contexts, the distinction between the L- and D-forms is critical. While D-glyceric acid is readily produced via fermentation (e.g., Gluconobacter spp.), L-glycerate often requires enzymatic resolution or specific asymmetric synthesis. This guide provides the definitive structural data, physicochemical parameters, and metabolic context required for high-precision experimental design.

Chemical Identity & Stereochemistry[1]

Nomenclature and Classification

-

IUPAC Name : Calcium (2S)-2,3-dihydroxypropanoate dihydrate

-

Common Names : L-Glyceric acid calcium salt; Calcium L-glycerate

-

CAS Registry Number :

-

6057-35-8 (L-isomer, calcium salt)[1]

-

14028-63-8 (General/Unspecified hydrate reference)

-

-

Chemical Formula :

[2]

Stereochemical Configuration

The "L" designation follows the Fischer-Rosanoff convention, relating the configuration of the chiral center to L-glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, L-glycerate corresponds to the (S)-configuration .

-

L-Glycerate : (S)-2,3-dihydroxypropanoate (Hydroxyl group on the left in Fischer projection).

-

D-Glycerate : (R)-2,3-dihydroxypropanoate (Hydroxyl group on the right in Fischer projection).

Critical Note for Researchers : Do not confuse L-glycerate with L-glyceraldehyde. While L-glyceraldehyde is the reference standard, the oxidation to glyceric acid preserves the stereocenter.

Molecular Structure Diagram (Concept)

The calcium ion (

Figure 1: Conceptual coordination complex of L-glycerate calcium salt demonstrating the 2:1 ligand-to-metal ratio and hydration shell.

Physicochemical Properties[3][4][5][6]

Molecular Weight Calculations

Precise molecular weight is essential for stoichiometry in enzymatic assays and buffer preparation.

| Form | Formula | Calculation | Molecular Weight ( g/mol ) |

| Anhydrous | 250.22 | ||

| Dihydrate | 286.25 |

Physical Characteristics

-

Appearance : White crystalline powder.

-

Solubility : Soluble in water; insoluble in ethanol and organic solvents.

-

Note: Calcium salts of

-hydroxy acids generally exhibit moderate water solubility due to the hydrophilic hydroxyl group, but less than their sodium counterparts.

-

-

Stability : Hygroscopic. Store in a desiccator at room temperature (

). Aqueous solutions should be prepared fresh or frozen to prevent microbial degradation or racemization over long periods at extreme pH. -

Optical Rotation :

(

Biological & Metabolic Significance[7][8][9]

The Metabolic Fork: Normal vs. Pathological

In human metabolism, L-glycerate is a diagnostic marker. The body normally processes D-glycerate (via Glycerate Kinase). L-glycerate is produced erroneously when specific enzymes are deficient.

-

Normal Pathway : Hydroxypyruvate

D-Glycerate -

Pathological Pathway (PH2) : In the absence of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), Hydroxypyruvate accumulates and is reduced by Lactate Dehydrogenase (LDH) to L-Glycerate .

L-Glycerate cannot be metabolized by Glycerate Kinase (which is stereospecific for D).[3] Consequently, L-glycerate accumulates and is excreted in urine (L-Glyceric Aciduria).

Figure 2: The metabolic divergence of hydroxypyruvate.[4] L-Glycerate formation is a "dead-end" pathway catalyzed by LDH when the primary enzyme GRHPR is compromised.

Synthesis and Production Protocols

Unlike D-glycerate, which is easily produced by Gluconobacter fermentation of glycerol, L-glycerate requires specific stereoselective methods.

Method A: Microbial Resolution (Enrichment)

This method utilizes bacteria that selectively consume the D-isomer from a racemic mixture, leaving the L-isomer behind.

-

Substrate : Calcium DL-glycerate.[5]

-

Strain : Serratia marcescens or specific Pseudomonas spp.

-

Process :

-

Cultivate bacteria in medium containing DL-glycerate.

-

Monitor consumption of D-glycerate via chiral HPLC.

-

Harvest supernatant when D-isomer is exhausted.

-

-

Purification : Acidification, extraction, and recrystallization as the calcium salt.

Method B: Enzymatic Synthesis

Uses L-Lactate Dehydrogenase (L-LDH) (which has broad specificity for

-

Reaction : Hydroxypyruvate + NADH +

-

Cofactor Recycling : Requires a coupled system (e.g., Formate Dehydrogenase) to regenerate NADH for preparative scale.

Analytical Characterization Standards

To validate the identity of L-Glycerate Calcium Salt, the following protocols are recommended:

| Technique | Parameter | Expected Result for L-Isomer |

| Chiral HPLC | Column | Ligand-exchange column (e.g., Phenomenex Rezex ROA or Chirex 3126) |

| Elution Order | Distinct retention time from D-isomer (typically D elutes before L on copper-ligand columns, verify with standards). | |

| Enzymatic Assay | Specificity | Negative reaction with D-Glycerate Dehydrogenase (plant-derived). Positive reaction with mammalian LDH (slow rate compared to lactate). |

| 1H NMR | Chemical Shift |

References

-

Sigma-Aldrich . L-(-)-Glyceric acid hemicalcium salt monohydrate Product Specification. Link

-

Cambridge Isotope Laboratories . L-Glyceric acid, calcium salt dihydrate (13C3, 99%) Data Sheet. Link

-

National Institutes of Health (NIH) . Primary Hyperoxaluria Type 2 (PH2) and GRHPR Deficiency. GeneReviews. Link

-

Habe, H. et al. (2015). "Microbial resolution of DL-glyceric acid for L-glyceric acid production with newly isolated bacterial strains." Journal of Bioscience and Bioengineering. Link

-

PubChem . Calcium L-glycerate Compound Summary. Link

Sources

Technical Differential: L-Glyceric Acid vs. D-Glyceric Acid Isomers

Content Type: Technical Guide & Experimental Protocol Audience: Researchers, Metabolic Scientists, and Drug Development Professionals

Executive Summary

The distinction between L-glyceric acid and D-glyceric acid is not merely a stereochemical triviality; it is a fundamental divergence point in human biochemistry that separates functional energy metabolism from pathological accumulation. While D-glyceric acid is a transient intermediate in glycolysis and serine catabolism, L-glyceric acid is a metabolic dead-end and a pathognomonic marker for Primary Hyperoxaluria Type 2 (PH2).

This guide delineates the physicochemical, metabolic, and clinical differences between these enantiomers and provides a validated analytical workflow for their separation.

Stereochemical Fundamentals

Glyceric acid (2,3-dihydroxypropanoic acid) possesses a single chiral center at C2. The absolute configuration determines the biological fate of the molecule.

1.1 Configuration & Nomenclature

-

D-Glyceric Acid: Assigned the (2R) configuration. Historically named "D" because it can be derived from D-glyceraldehyde.

-

L-Glyceric Acid: Assigned the (2S) configuration.

Critical Note on Optical Rotation: Unlike many sugar acids where the D-isomer is dextrorotatory (+), D-glyceric acid is levorotatory (-) .[1] This inversion of optical rotation relative to its parent aldehyde (D-glyceraldehyde, which is (+)) is a common source of confusion in analytical literature.

-

D-Glyceric acid: (2R)-(-)-2,3-dihydroxypropanoic acid

-

L-Glyceric acid: (2S)-(+)-2,3-dihydroxypropanoic acid

1.2 Structural Visualization

The following diagram illustrates the stereochemical relationship and the Cahn-Ingold-Prelog (CIP) priority assignment.

Figure 1: Stereochemical divergence of glyceric acid isomers based on C2 chirality.

Metabolic Divergence[2]

The biological significance of these isomers lies in their enzymatic compatibility. Human enzymes are highly stereoselective.

2.1 The D-Glyceric Acid Pathway (Physiological)

D-glyceric acid is an intermediate in the non-phosphorylated pathway of serine metabolism and fructose breakdown.

-

Origin: D-Glyceraldehyde (from Fructose-1-P) or Hydroxypyruvate.

-

Enzyme: D-Glycerate Kinase (GLYCTK) .

-

Fate: Phosphorylated to 2-Phosphoglycerate , entering Glycolysis/Gluconeogenesis.[2]

2.2 The L-Glyceric Acid Pathway (Pathological)

L-glyceric acid is produced when the normal metabolic route is blocked.

-

Origin: Hydroxypyruvate (from Serine/Glyoxylate metabolism).

-

Mechanism: In the absence of functional Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) , Hydroxypyruvate accumulates.

-

Shunt: Lactate Dehydrogenase (LDH) promiscuously reduces the excess Hydroxypyruvate into L-Glyceric acid.

-

Fate: Cannot be phosphorylated by D-Glycerate Kinase. It accumulates and is excreted in urine.

Figure 2: Metabolic bifurcation. Green arrows indicate the healthy D-glycerate flux; red dashed arrows indicate the L-glycerate shunt in PH2.

Pathological Implications

The detection of specific isomers allows for the differential diagnosis of rare Inborn Errors of Metabolism (IEM).

| Feature | D-Glyceric Aciduria | L-Glyceric Aciduria (PH2) |

| Primary Defect | D-Glycerate Kinase (GLYCTK) deficiency.[2] | GRHPR deficiency. |

| Metabolic Consequence | Inability to phosphorylate D-glycerate to 2-PG. | Accumulation of Hydroxypyruvate, converted to L-glycerate by LDH.[2] |

| Associated Metabolites | Elevated D-Glycerate only. | Elevated L-Glycerate + Oxalate . |

| Clinical Presentation | Variable: Encephalopathy, acidosis, microcephaly (severe) to asymptomatic. | Recurrent Nephrolithiasis (Kidney stones), Nephrocalcinosis, Renal failure. |

| Diagnostic Marker | Urine D-Glyceric Acid.[2][3] | Urine L-Glyceric Acid (Pathognomonic). |

Clinical Insight: In Primary Hyperoxaluria Type 2 (PH2), L-glyceric acid itself is not the nephrotoxin; it is a surrogate marker. The renal damage is caused by the co-accumulation of calcium oxalate. However, L-glyceric acid is the specific chemical fingerprint that distinguishes PH2 from PH1 (Glycolic aciduria) and PH3.

Analytical Protocol: Chiral Separation

Standard GC-MS methods for organic acids often require complex derivatization and may racemize the sample if conditions are too harsh. Chiral HPLC is the preferred method for direct stereochemical differentiation.

4.1 Methodology Rationale

We utilize a Macrocyclic Glycopeptide (Ristocetin A) stationary phase. This phase (Chirobiotic R) is superior for alpha-hydroxy acids because it offers multiple interaction mechanisms (inclusion complexation, hydrogen bonding, and ionic interactions) in reversed-phase conditions.

4.2 Reagents & Equipment[4]

-

Column: Astec Chirobiotic™ R (15 cm x 4.6 mm, 5 µm).

-

Mobile Phase: 15 mM Ammonium Acetate (pH 4.5) : Methanol (85:15 v/v).

-

Standards: D-Glyceric acid (calcium salt) and L-Glyceric acid (calcium salt).

-

Detection: UV-Vis Diode Array at 210 nm (carboxyl group absorption).

4.3 Step-by-Step Protocol

-

Sample Preparation (Urine):

-

Centrifuge urine at 10,000 x g for 10 minutes to remove particulates.

-

Pass supernatant through a 0.22 µm PVDF filter.

-

Dilute 1:10 with Mobile Phase to minimize matrix effects.

-

Note: Acidification is not required if using the buffered mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min.

-

Temperature: 25°C (Ambient). Note: Lower temperatures (e.g., 10°C) can improve resolution if peaks overlap.

-

Injection Volume: 10 µL.

-

-

System Suitability & Validation:

-

Inject a racemic mixture (DL-glyceric acid) to establish resolution (

). Target -

Elution Order: typically L-Glyceric Acid elutes beforeD-Glyceric Acid on Ristocetin phases under these conditions (Verify with pure standards as elution order can shift with pH).

-

-

Data Analysis:

-

Calculate the Enantiomeric Excess (ee) if a mixture is present.

-

Compare retention times (

) against pure standards.

-

Figure 3: Analytical decision tree for differential diagnosis using Chiral HPLC.

References

-

Brandt, N. J., et al. (1974).[2] D-Glyceric aciduria: an inborn error of metabolism.[2] British Medical Journal. Link

-

Rashed, M. S., et al. (2002).[2] Determination of urinary glyceric acid by enantioselective gas chromatography–mass spectrometry. Biomedical Chromatography. Link

-

Cregeen, D. P., et al. (2003). Primary hyperoxaluria type 2 (L-glyceric aciduria).[2][5] Nephrology Dialysis Transplantation. Link

-

Petrarulo, M., et al. (1992). High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2. Clinica Chimica Acta. Link

-

Sigma-Aldrich/Supelco. (2023). Chiral HPLC Column Selection Guide (Astec Chirobiotic). Link

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. scielo.br [scielo.br]

- 3. D-Glyceric acid - American Chemical Society [acs.org]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-glyceric acid hemicalcium salt monohydrate synonyms and nomenclature

This guide provides an in-depth technical analysis of L-glyceric acid hemicalcium salt monohydrate, focusing on its stereochemical nomenclature, synthesis, and biological relevance.

Executive Summary

L-Glyceric acid hemicalcium salt (Calcium L-glycerate) is the calcium salt of the enantiomer (S)-2,3-dihydroxypropanoic acid.[1] While often overshadowed by its metabolic counterpart D-glyceric acid, the L-isomer is clinically significant as the hallmark metabolite in Primary Hyperoxaluria Type II (PH2) .[1] This guide clarifies the often-confusing "hemicalcium" nomenclature, details the synthesis of high-purity crystalline forms, and outlines the analytical frameworks required for pharmaceutical and metabolic validation.

Part 1: Chemical Identity & Stereochemical Nomenclature

The nomenclature for this compound is frequently a source of error in procurement and database management due to the overlapping use of Fischer (D/L) and Cahn-Ingold-Prelog (R/S) conventions, as well as the "hemicalcium" designation.[1]

The "Hemicalcium" Stoichiometry

The term "hemicalcium" is a pharmaceutical naming convention, not a distinct chemical entity from the neutral salt.

-

Chemistry: Calcium is divalent (

), and glyceric acid is monovalent ( -

Nomenclature Logic: "Hemicalcium" indicates that for every one mole of the active moiety (glyceric acid), there is half a mole of calcium.

Stereochemical Definitions

L-Glyceric acid corresponds to the (S)-configuration .[1]

| Attribute | Designation | Technical Note |

| IUPAC Name | Calcium (2S)-2,3-dihydroxypropanoate monohydrate | The systematic name preferred for regulatory filing.[1] |

| Fischer | L-Glyceric acid calcium salt | Based on the hydroxyl group on the chiral center being on the left in the Fischer projection (historically related to L-glyceraldehyde).[1] |

| CIP System | (S)-Glyceric acid calcium salt | The priority of groups at C2 is |

| CAS Number | 6057-35-8 | Specific to L-Glyceric acid hemicalcium salt (hydrate).[1] |

| Racemate CAS | 473-81-4 | Calcium glycerate (undefined stereochemistry).[1] Avoid for specific assays. |

Nomenclature Visualization

The following diagram illustrates the hierarchical relationship and stereochemical divergence.

Figure 1: Stereochemical hierarchy and salt formation pathway for L-Glyceric Acid.

Part 2: Physicochemical Properties

-

Molecular Formula:

[1] -

Molecular Weight: 268.23 g/mol (Anhydrous salt: 250.22 g/mol )[1]

-

Solubility: Highly soluble in water; insoluble in ethanol and acetone.

-

Appearance: White crystalline powder.

-

Stability: Hygroscopic. Must be stored in desiccated conditions.

Part 3: Synthesis & Purification Protocol

Expert Insight: Direct synthesis of the L-isomer salt is rarely done via total synthesis due to the low cost of chiral precursors. The preferred route is the neutralization of biologically derived or resolved L-glyceric acid. The following protocol ensures high enantiomeric excess (ee).

Materials

-

Precursor: L-Glyceric acid (20% w/v aqueous solution) or Potassium L-glycerate.[1]

-

Base: Calcium Carbonate (

, precipitated, USP grade).[1] -

Solvent: Deionized Water (18.2 MΩ), Ethanol (absolute).[1]

Step-by-Step Methodology

-

Stoichiometric Calculation: Calculate the required

. Ratio is 0.5 mol-

Tip: Use a 5% molar excess of

to ensure complete neutralization of the acid, as excess

-

-

Neutralization Reaction:

-

Heat the L-glyceric acid solution to 50°C.

-

Slowly add

powder with vigorous stirring. -

Observation:

evolution will occur. -

Maintain stirring at 50°C for 60 minutes until effervescence ceases.

-

-

Filtration (Purification Step 1):

-

Filter the hot solution through a 0.22 µm membrane or Whatman No. 1 paper to remove unreacted excess

. -

Result: Clear, colorless filtrate containing Calcium L-Glycerate.

-

-

Crystallization (Purification Step 2):

-

Concentrate the filtrate via rotary evaporation (40°C, reduced pressure) to approximately 50% of the original volume.

-

Slowly add absolute ethanol (ratio 3:1 Ethanol:Water) to induce precipitation.[1]

-

Critical Step: Allow to stand at 4°C for 24 hours. Rapid cooling yields amorphous powder; slow cooling yields the crystalline monohydrate.

-

-

Isolation & Drying:

-

Filter crystals and wash with cold ethanol.

-

Dry in a vacuum oven at 40°C.

-

Warning: Do not exceed 60°C, as this may dehydrate the monohydrate to the anhydrous form, altering solubility profiles.

-

Figure 2: Synthesis and purification workflow for Calcium L-Glycerate.

Part 4: Analytical Characterization (Self-Validating Systems)[1]

To ensure the integrity of the compound, particularly for research into metabolic disorders, a multi-modal analysis is required.

Enantiomeric Purity (Chiral HPLC)

You must distinguish the L-form from the D-form.[1]

-

Column: Chiralpak MA(+) or equivalent ligand-exchange column.[1]

-

Mobile Phase: 2 mM

(aq).[1] -

Detection: UV at 254 nm.

-

Validation: The L-isomer should elute at a distinct retention time compared to a D-glyceric acid standard.

Hydration State (TGA)

Confirm the "monohydrate" status.[1]

-

Method: Thermogravimetric Analysis (TGA).[1]

-

Expected Data: A weight loss of approximately 6.7% between 80°C and 120°C corresponds to the loss of one water molecule per salt unit (

).

Specific Rotation

-

Parameter:

[1] -

Value: Approximately -13.5° to -15.5° (

, water).[1] -

Note: The sign of rotation is negative for the calcium salt of L-glyceric acid in water.

Part 5: Biological Relevance

Primary Hyperoxaluria Type II (PH2)

L-Glyceric acid is the diagnostic marker for PH2.[1]

-

Mechanism: Deficiency in Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) prevents the conversion of hydroxypyruvate to D-glycerate.[1]

-

Pathway Shunt: Accumulated hydroxypyruvate is instead reduced by Lactate Dehydrogenase (LDH) to L-Glyceric acid .[1]

-

Clinical Consequence: L-Glyceric acid is excreted in urine (L-glyceric aciduria) alongside oxalate, leading to nephrolithiasis (kidney stones).[1]

Research Applications

-

Metabolomics Standard: The calcium salt is the stable solid form used to prepare calibration standards for GC-MS/LC-MS quantification of urinary organic acids.

-

Enzyme Kinetics: Substrate for studying the stereospecificity of anion transporters and LDH kinetics.

References

-

PubChem. Glyceric Acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

Rashed, M. S., et al. (2002).[2][3] Diagnosis of D-glyceric aciduria and L-glyceric aciduria (primary hyperoxaluria type II) by gas chromatography-mass spectrometry.[1] Biomedical Chromatography. Available at: [Link][1]

-

Kemper, M. J., et al. (1997).[1] L-Glyceric aciduria: a rare cause of nephrolithiasis. Pediatric Nephrology. Available at: [Link][1]

-

IUPAC. Nomenclature of Carbohydrates (Recommendations 1996).[1] Queen Mary University of London. Available at: [Link][1]

Sources

Endogenous Production & Pathological Accumulation of L-Glyceric Acid

A Technical Guide to Metabolic Flux in Primary Hyperoxaluria Type 2

Executive Summary

This technical guide delineates the metabolic origins of L-glyceric acid (L-GA) in human physiology. Unlike its enantiomer D-glyceric acid, which is a transient intermediate in glycolysis and serine metabolism, L-GA is a pathological metabolite. Its endogenous production is almost exclusively the result of a "metabolic shunt" driven by the promiscuous activity of Lactate Dehydrogenase (LDH) in the absence of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). This document details the enzymatic kinetics, the specific metabolic failure points (Primary Hyperoxaluria Type 2), and the gold-standard GC-MS protocols for quantification.

Part 1: Metabolic Architecture & The LDH Shunt

In healthy human metabolism, L-glyceric acid is produced in negligible trace amounts. The relevant pathway centers on the catabolism of Serine and Glyoxylate . The critical divergence between healthy flux and pathological L-GA accumulation lies in the handling of the intermediate Hydroxypyruvate .

1. The Canonical Pathway (Healthy State)

In a functional system, Serine is converted to Hydroxypyruvate via Alanine-Glyoxylate Aminotransferase (AGXT) or Serine:Pyruvate Aminotransferase. The enzyme GRHPR then stereospecifically reduces Hydroxypyruvate to D-Glycerate .

-

Reaction: Hydroxypyruvate + NADH + H⁺

D-Glycerate + NAD⁺ -

Fate: D-Glycerate is phosphorylated by D-Glycerate Kinase (GLYCTK) to 2-Phosphoglycerate, entering glycolysis.

2. The Pathological Shunt (GRHPR Deficiency)

In Primary Hyperoxaluria Type 2 (PH2), the GRHPR enzyme is defective.[1][2] Hydroxypyruvate accumulates in the cytosol. Due to structural similarity between hydroxypyruvate and pyruvate, the enzyme Lactate Dehydrogenase (LDH) —specifically the LDH-A (muscle) and LDH-B (heart) subunits—accepts hydroxypyruvate as an alternative substrate.

-

Reaction: Hydroxypyruvate + NADH + H⁺

L-Glycerate + NAD⁺ -

Consequence: L-Glycerate cannot be phosphorylated by D-Glycerate Kinase (which is stereospecific). L-Glycerate becomes a metabolic dead-end and is excreted in urine (L-Glyceric Aciduria).

3. Pathway Visualization

The following diagram illustrates the bifurcation between the normal D-Glycerate route and the pathological L-Glycerate shunt.

Figure 1: The metabolic bifurcation showing the production of L-Glycerate via LDH when GRHPR is deficient.

Part 2: Enzymology & Kinetic Mechanisms[3][5]

The production of L-glyceric acid is a classic example of enzyme promiscuity driven by substrate accumulation.

1. GRHPR Specificity

GRHPR is a dual-function enzyme (glyoxylate reductase and hydroxypyruvate reductase).[1][3]

-

Mechanism: It utilizes a conserved Rossmann fold for NADH binding. The active site stereochemistry strictly orients the hydride transfer to produce the D-isomer of glycerate.

-

Kinetics: High affinity (

in the low micromolar range) for hydroxypyruvate ensures that under normal conditions, the flux is directed entirely toward D-glycerate.

2. LDH Promiscuity

Lactate Dehydrogenase is evolved to convert Pyruvate to L-Lactate. However, Hydroxypyruvate is structurally identical to Pyruvate except for a hydroxyl group on the C3 position.

-

Affinity Gap: LDH has a significantly higher

(lower affinity) for hydroxypyruvate compared to pyruvate. In healthy cells, GRHPR scavenges hydroxypyruvate before LDH can act. -

Mass Action: In PH2, cytosolic hydroxypyruvate concentrations rise to levels where the reaction velocity (

) of LDH for this substrate becomes physiologically significant, producing L-Glycerate.

Part 3: Analytical Quantification (GC-MS Protocol)

Quantification of L-glyceric acid in urine is the primary diagnostic method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its ability to resolve organic acids.

Note on Chirality: Standard non-chiral columns (e.g., DB-5MS) separate "Glyceric Acid" from other organic acids but do not separate D- from L-isomers. However, in the clinical context of PH2, a massive elevation of Glyceric Acid accompanied by Hyperoxaluria is diagnostic for the L-isomer. For strict chiral separation, a chiral column (e.g., Cyclodextrin-based) or chiral derivatization (e.g., with menthol) is required.

Protocol: Urinary Organic Acid Profiling (TMS Derivatization)

Reagents:

-

Internal Standard (IS): 3,4-Dimethoxybenzoic acid or Tropic acid (1 mg/mL in methanol).

-

Oximation Reagent: Hydroxylamine hydrochloride in pyridine.

-

Silylation Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Workflow:

-

Sample Prep:

-

Aliquot 1 mL of urine.

-

Add 100 µL of Internal Standard.

-

Creatinine Normalization: Measure creatinine separately to normalize results (mmol/mol creatinine).

-

-

Oximation (Stabilization of Keto-Acids):

-

Why: Although Glyceric acid is not a keto-acid, its precursor (Hydroxypyruvate) is. This step prevents enolization and multiple peaks for keto-acids in the profile.

-

Add 100 µL Oximation Reagent.[4] Incubate at 60°C for 30 mins.

-

-

Extraction:

-

Acidify to pH < 2 with HCl.

-

Extract 3x with Ethyl Acetate.

-

Combine organic layers and dry over anhydrous Sodium Sulfate (

). -

Evaporate to dryness under Nitrogen stream.

-

-

Derivatization (Silylation):

-

Add 100 µL BSTFA + 1% TMCS.

-

Incubate at 70°C for 30 mins.

-

Mechanism:[5][6][7] Replaces active hydrogens on -OH and -COOH groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile.

-

L-Glyceric Acid Derivative: Tris-TMS-Glycerate (MW 293, usually detected as M-15 ion at m/z 293 or fragment ions).

-

-

GC-MS Analysis:

-

Column: 5% Phenyl Polysiloxane (e.g., DB-5MS), 30m x 0.25mm.

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 70°C (2 min)

4°C/min

-

Analytical Workflow Diagram

Part 4: Data Interpretation & Reference Values

When analyzing patient data, the simultaneous elevation of Oxalate and Glyceric Acid is the key differentiator.

| Condition | Urinary Oxalate | Urinary Glyceric Acid | Isomer Type | Enzyme Defect |

| Healthy Control | < 0.5 mmol/24h | Trace / Undetectable | N/A | None |

| PH Type 1 | High (> 1.0) | Normal | N/A | AGXT |

| PH Type 2 | High (> 1.0) | High | L-Glycerate | GRHPR |

| D-Glyceric Aciduria | Normal | High | D-Glycerate | GLYCTK |

Diagnostic Logic:

-

If Glyceric Acid is elevated, check Oxalate.

-

High Oxalate + High Glyceric Acid = Primary Hyperoxaluria Type 2 (PH2). The Glyceric acid is assumed to be L-Glyceric Acid due to the GRHPR mechanism.

-

Normal Oxalate + High Glyceric Acid = D-Glyceric Aciduria.

References

-

Cremmin, C., et al. (2017). Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism. BMC Nephrology. Available at: [Link]

-

MedlinePlus Genetics. (2015). GRHPR gene: Glyoxylate and hydroxypyruvate reductase.[3][8][9] National Library of Medicine. Available at: [Link]

-

Rumsby, G., & Cochat, P. (2008). Primary Hyperoxaluria Type 2. GeneReviews® [Internet]. NCBI. Available at: [Link]

-

Yu, J., et al. (2025).[4] GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Biomedical Chromatography. Available at: [Link]

-

MetBioNet. (2019). Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Metabolic Biochemistry Network. Available at: [Link]

Sources

- 1. Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The gene encoding hydroxypyruvate reductase (GRHPR) is mutated in patients with primary hyperoxaluria type II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. metbio.net [metbio.net]

- 7. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medlineplus.gov [medlineplus.gov]

- 9. GRHPR gene: MedlinePlus Genetics [medlineplus.gov]

Methodological & Application

HPLC method for separation of L-glyceric and D-glyceric acid enantiomers

Application Note: Enantioselective Separation of L- and D-Glyceric Acid

Executive Summary

The differentiation of L-glyceric acid and D-glyceric acid is a critical analytical requirement in the diagnosis of inborn errors of metabolism.[1] Elevated L-glyceric acid indicates Primary Hyperoxaluria Type 2 (PH2), whereas D-glyceric aciduria is a distinct, rare metabolic disorder caused by D-glycerate kinase deficiency. Furthermore, in pharmaceutical development, glyceric acid serves as a chiral building block where enantiomeric purity defines synthetic success.

This guide presents two distinct, validated protocols:

-

Protocol A (Ligand Exchange Chromatography - LEC): The robust "gold standard" for chemical purity analysis and high-concentration samples, utilizing copper(II) complexation.

-

Protocol B (Macrocyclic Antibiotic LC-MS/MS): A high-sensitivity method designed for biological matrices (urine/plasma) where mass spectrometric detection is required.

Scientific Background & Mechanism

The Challenge of Hydroxy Acids

Glyceric acid lacks a strong chromophore and is highly polar.[1] Traditional reversed-phase (C18) chromatography cannot retain it sufficiently, nor can it distinguish the enantiomers. Derivatization (e.g., with OPA or GITC) adds complexity and kinetic variance. Therefore, Direct Chiral Chromatography is the preferred approach.

Mechanism of Action: Ligand Exchange (Protocol A)

Ligand Exchange Chromatography (LEC) relies on the formation of a ternary mixed-metal complex.[2] The stationary phase contains a chiral selector (e.g., D-Penicillamine) complexed with a metal ion (Cu²⁺) from the mobile phase.[3] The analyte (glyceric acid) acts as the second ligand.

The separation is driven by the thermodynamic stability difference between the two diastereomeric complexes formed:

-

Complex 1: [Stationary Ligand]—Cu²⁺—[L-Glyceric Acid]

-

Complex 2: [Stationary Ligand]—Cu²⁺—[D-Glyceric Acid]

Because the "three-point interaction" differs sterically between the L and D forms, they elute at different times.

Figure 1: Schematic of the Ligand Exchange Mechanism. The copper ion acts as a bridge, creating a rigid chiral environment that discriminates between enantiomers based on steric fit.

Protocol A: Ligand Exchange Chromatography (UV Detection)

Best for: Purity analysis, raw material QC, and urine samples with high metabolite concentrations.

Equipment & Materials

-

HPLC System: Binary pump capable of isocratic delivery, UV/Vis detector (or DAD).

-

Column: Phenomenex Chirex 3126 (D-Penicillamine) or Sumichiral OA-5000 .

-

Note: These columns are chemically bonded with a chiral ligand capable of chelating copper.[3]

-

-

Mobile Phase: 1.0 mM Copper (II) Sulfate (CuSO₄) in Water.

-

Preparation: Dissolve 250 mg CuSO₄·5H₂O in 1L HPLC-grade water. Filter through 0.22 µm membrane.

-

-

Sample Diluent: Mobile Phase (Crucial to establish equilibrium before injection).

Step-by-Step Methodology

-

System Passivation: Flush the system with water to remove any organic solvents (methanol/acetonitrile) that might precipitate salts.

-

Equilibration: Pump the mobile phase (1 mM CuSO₄) at 1.0 mL/min for at least 30 minutes. The baseline at 254 nm will be high due to copper absorption; wait for it to stabilize.

-

Temperature Control: Set column oven to 25°C .

-

Insight: Higher temperatures generally improve peak shape (mass transfer) but reduce resolution (thermodynamics). 25°C is the optimal balance.

-

-

Detection: Set UV wavelength to 254 nm .

-

Why? Glyceric acid has weak UV absorbance at 210 nm. However, the Copper-Glycerate complex formed in situ absorbs strongly at 254 nm. This "indirect" detection is specific to chelating analytes.

-

-

Injection: 10–20 µL of sample (1 mg/mL concentration).

Expected Results & Validation Criteria

| Parameter | Specification |

| Elution Order | L-Glyceric Acid (k' ~ 1.5) < D-Glyceric Acid (k' ~ 2.5) (on D-Penicillamine) |

| Resolution (Rs) | > 2.0 (Baseline separation) |

| Linearity | 0.05 – 5.0 mg/mL |

| Limit of Quantitation | ~10 µg/mL (Sufficient for diagnostic screening) |

Protocol B: Macrocyclic Antibiotic LC-MS/MS

Best for: Trace analysis in plasma, confirmatory diagnosis, and complex biological matrices.

Why this alternative?

Protocol A uses non-volatile copper salts, which are incompatible with Mass Spectrometry (they clog the source and suppress ionization). Protocol B uses a volatile mobile phase.

Equipment & Materials

-

LC-MS/MS: Triple Quadrupole Mass Spectrometer (ESI Negative Mode).

-

Column: Chiralpak MA(+) or equivalent (Macrocyclic Antibiotic / Ristocetin A analog).

-

Mobile Phase: Methanol : Water (10:90 v/v) with 0.1% Ammonium Acetate or Triethylamine (pH adjusted to 4.1).

Step-by-Step Methodology

-

Mobile Phase Prep: Mix Methanol/Water. Add Ammonium Acetate to 5mM. Adjust pH to roughly 4.0–4.5 using Acetic Acid.

-

MS Settings: Operate in Negative Ion Mode (ESI-).

-

Target MRM Transition: m/z 105 → 75 (Decarboxylation/Dehydration).

-

-

Flow Rate: 0.25 mL/min (Lower flow aids ionization efficiency).

-

Separation: The macrocyclic antibiotic stationary phase separates enantiomers via inclusion complexation and hydrogen bonding, not metal bridging.

Troubleshooting & Decision Logic

Use this workflow to determine the correct path for your sample type.

Figure 2: Method Selection Decision Tree. Protocol A is preferred for robustness; Protocol B is necessary for sensitivity and MS compatibility.

Common Issues & Fixes (Protocol A)

-

Broad Peaks: Usually indicates slow ligand exchange kinetics. Action: Increase column temperature to 35°C or reduce flow rate.

-

Inverted Elution Order: You may be using an L-Penicillamine column instead of D-Penicillamine. Action: Verify column certificate.

-

Baseline Drift: Copper/Temperature equilibrium is sensitive. Action: Ensure the column is thermostatted and the mobile phase is pre-mixed and degassed thoroughly.

References

-

Phenomenex. Chirex 3126 (D)-penicillamine Phase HPLC Column Application Guide. [Link]

-

Sumika Chemical Analysis Service. Sumichiral OA-5000 Series: Ligand Exchange Chromatography for Hydroxy Acids. [Link]

-

Rashed, M. S., et al. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias. Biomedical Chromatography.[1][4][5] [Link]

-

Shodex. Ligand Exchange Chromatography Principles and Applications. [Link]

Sources

- 1. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. SUMICHIRAL OA Series | Products | GL Sciences [glsciences.com]

chiral column selection for L-glyceric acid analysis

Application Note: Strategic Chiral Column Selection for L-Glyceric Acid Analysis

Abstract

The precise differentiation of L-glyceric acid from its enantiomer, D-glyceric acid, is a critical analytical challenge in clinical diagnostics, specifically for Primary Hyperoxaluria Type 2 (PH2) . While D-glyceric aciduria is a distinct metabolic error, the accumulation of L-glyceric acid is the pathognomonic marker for PH2 (deficiency of glyoxylate reductase/hydroxypyruvate reductase).

Because glyceric acid is a small, highly polar

Part 1: The Separation Challenge & Decision Matrix

The Chemist's Dilemma:

-

Polarity: Glyceric acid is extremely hydrophilic (logP

-1.8), leading to poor retention on traditional Reversed-Phase (RP) chiral columns. -

Detection: It lacks a strong UV chromophore. Detection at 210 nm is non-specific and prone to matrix interference in biological samples (urine/plasma).

-

Matrix: Clinical samples require high sensitivity, necessitating Mass Spectrometry (MS) compatibility, which eliminates many traditional copper-based LEC methods.

Workflow Decision Tree

Figure 1: Strategic selection guide for glyceric acid chiral methodology based on matrix and detection limits.

Part 2: Detailed Protocols

Method A: The Modern Standard (MS-Compatible)

Column Class: Zwitterionic / Weak Anion Exchange (WAX) Recommended Column: Chiralpak QN-AX (or QD-AX for reversed elution) Target Audience: Clinical labs requiring LC-MS/MS validation.

Mechanism of Action: This phase utilizes quinine (QN) or quinidine (QD) derivatives.[1][2][3][4] The separation relies on a specific ion-pairing interaction between the carboxylate group of glyceric acid and the quinuclidine nitrogen of the selector, reinforced by H-bonding at the carbamate site.

-

QN-AX: Typically elutes D-glyceric acid first, then L-glyceric acid.

-

QD-AX: Pseudo-enantiomer; reverses elution order (L then D).[1]

Protocol:

-

Mobile Phase: Methanol / Acetonitrile (50:50 v/v) + 50 mM Ammonium Formate + 0.1% Formic Acid.

-

Note: The buffer is critical. Ammonium formate provides the counter-ions necessary for the ion-exchange mechanism while remaining volatile for MS.

-

-

Flow Rate: 0.3 mL/min (for 2.1 mm ID columns) or 1.0 mL/min (for 4.6 mm ID).

-

Temperature: 25°C. Lower temperatures (10-15°C) can enhance resolution (

) by reducing molecular motion, stabilizing the diastereomeric complex. -

Detection: MS/MS (ESI Negative Mode).

-

Precursor Ion: m/z 105 (Glycerate).

-

Product Ions: m/z 75 (loss of CH2O), m/z 59 (acetate).

-

Pros/Cons:

-

(+) Fully MS compatible (no non-volatile salts).

-

(+) Reversible elution order allows placing the trace impurity before the main peak to prevent masking.

-

(-) Requires careful pH control (pH 4-6) to ensure the stationary phase is charged.

Method B: The Clinical Specialist (Direct Urine Analysis)

Column Class: Macrocyclic Glycopeptide Recommended Column: Chirobiotic R (Ristocetin A) Target Audience: Diagnostic labs focusing on minimal sample prep.

Scientific Grounding:

Research has demonstrated that Ristocetin A provides superior selectivity for

Protocol:

-

Mobile Phase: 90% Ethanol / 10% 50mM Ammonium Acetate (pH 4.1).

-

Optimization: Increasing ethanol content increases retention.

-

-

Sample Prep: "Dilute and Shoot." Urine is diluted 1:10 with mobile phase and centrifuged.

-

Flow Rate: 0.5 mL/min.

-

Detection: MS (ESI Negative) or UV 210 nm (if concentration > 100

M).

Pros/Cons:

-

(+) Extremely robust against biological matrices (proteins/lipids often elute in the void).

-

(+) Validated specifically for differentiating PH2 (L-glyceric) from D-glyceric aciduria.

-

(-) Columns are expensive; equilibration times can be long.

Method C: The Industrial Workhorse (UV-Only)

Column Class: Ligand Exchange Chromatography (LEC) Recommended Column: Phenomenex Chirex 3126 (D-Penicillamine) or Mitsubishi MCI GEL (Copper loaded). Target Audience: QC labs, synthetic chemistry process monitoring.

Mechanism of Action: The "Three-Point Interaction" model. The copper(II) ion is coordinated to the stationary phase selector. The analyte (glyceric acid) displaces solvent molecules to form a ternary mixed-ligand complex (Selector-Cu-Analyte). The stereoselectivity arises from the steric bulk of the analyte interacting with the fixed selector.

Figure 2: Mechanism of Ligand Exchange. The Cu(II) ion acts as the bridge. Steric clash between the fixed selector and the analyte enantiomer determines elution time.

Protocol:

-

Mobile Phase: 1 mM to 2 mM Copper(II) Sulfate (CuSO

) in water.-

Warning: Do NOT use phosphate buffers; they precipitate copper.

-

Modifier: 0-15% Isopropanol can be added to reduce retention time.

-

-

Temperature: 25°C - 50°C. (Higher temp improves peak shape/efficiency in LEC).

-

Detection: UV at 254 nm.

-

Why 254 nm? While glyceric acid absorbs at 210 nm, the Copper-Glycerate complex absorbs strongly at 254 nm, moving detection away from the "noise" region.

-

Pros/Cons:

-

(+) Inexpensive mobile phase.

-

(+) High enantioselectivity (

often > 1.5). -

(-) Incompatible with MS (Copper fouls the source).

-

(-) Corrosive to stainless steel HPLC systems over time (requires thorough flushing).

Part 3: Comparative Data Summary

| Feature | Method A: QN-AX (WAX) | Method B: Ristocetin A | Method C: LEC (Copper) |

| Primary Mechanism | Ion-Pairing + H-Bonding | Inclusion Complex | Metal Coordination |

| MS Compatible? | Yes (Excellent) | Yes | No (Fatal to Source) |

| UV Wavelength | 210 nm (Weak) | 210 nm (Weak) | 254 nm (Complex enhanced) |

| Typical | 1.1 - 1.3 | 1.2 - 1.4 | > 1.5 |

| Elution Order | D then L (QN-AX) | Varies by pH | Fixed by Selector |

| Best For: | Clinical LC-MS/MS | Urine "Dilute & Shoot" | Raw Material Purity (QC) |

Part 4: Troubleshooting & Expert Tips

-

Peak Tailing in Method A (QN-AX):

-

Cause: Secondary interactions with residual silanols.

-

Fix: Increase ionic strength of the buffer (e.g., from 20mM to 50mM Ammonium Formate). Ensure pH is acidic (pH < 6) to keep the carboxylic acid partially protonated if using Polar Organic Mode, or fully ionized if using Anion Exchange mode (check specific column insert).

-

-

System Passivation (Method C):

-

If using Copper Sulfate, flush the system with 10% EDTA solution overnight when changing columns to remove residual copper from the lines, otherwise, it will ghost onto subsequent columns.

-

-

Sample Stability:

-

L-glyceric acid can lactonize or dimerize in highly acidic solutions. Store standards in neutral pH at -20°C.

-

References

-

Petrarulo, M., et al. (1992). "High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2." Clinica Chimica Acta.

-

Rashed, M. S., et al. (2002). "Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias." Biomedical Chromatography.

-

Daicel Chiral Technologies. (n.d.). "Instruction Manual for CHIRALPAK® QN-AX and QD-AX." Chiral Technologies.[3]

-

Inoue, Y., et al. (2005).[5] "Differential Chemical Diagnosis of Primary Hyperoxaluria Type II. Highly Sensitive Analysis of Optical Isomers of Glyceric Acid." Journal of Chromatography B.

- Davankov, V. A. (2003). "Ligand-exchange chromatography of chiral compounds." Journal of Chromatography A.

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. hplc.eu [hplc.eu]

- 3. chiraltech.com [chiraltech.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. Differential chemical diagnosis of primary hyperoxaluria type II. Highly sensitive analysis of optical isomers of glyceric acid by GC/MS as diastereoisomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

derivatization of L-glyceric acid for GC-MS analysis using BSTFA

Application Note: High-Efficiency Derivatization of L-Glyceric Acid for GC-MS Analysis Using BSTFA

Introduction & Clinical Relevance

L-Glyceric acid is a critical metabolic marker, particularly in the diagnosis of Primary Hyperoxaluria Type 2 (PH2) , a rare genetic disorder caused by a deficiency in glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This deficiency leads to the accumulation of hydroxypyruvate, which is subsequently converted to L-glyceric acid by lactate dehydrogenase.

The Analytical Challenge: Glyceric acid is a small, highly polar molecule containing two hydroxyl groups and one carboxyl group. In its native form, it is non-volatile and thermally unstable, making it unsuitable for direct Gas Chromatography (GC) analysis. To render it amenable to GC-MS, these polar functional groups must be masked to increase volatility and thermal stability.

The Solution: This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1] This reagent system performs a silylation reaction, replacing active protic hydrogens with trimethylsilyl (TMS) groups.[1] The resulting derivative, tris(trimethylsilyl)glycerate , is volatile, stable, and yields a characteristic mass spectral fingerprint suitable for sensitive quantification.

Critical Scientific Note on Chirality: Standard silylation with BSTFA on an achiral GC column (e.g., DB-5MS) does not separate L-glyceric acid from its enantiomer, D-glyceric acid. Both enantiomers form identical TMS derivatives. However, in the context of PH2, L-glyceric acid is the predominant pathological metabolite. If enantiomeric differentiation is strictly required (e.g., to rule out D-glyceric aciduria), a chiral stationary phase or diastereomeric derivatization (e.g., with chiral alcohols) is necessary.

Chemical Principle: The Silylation Mechanism

The derivatization process involves nucleophilic attack by the heteroatoms (oxygen in -OH and -COOH) of glyceric acid on the silicon atom of the BSTFA molecule. TMCS acts as a Lewis acid catalyst, increasing the leaving group potential of the trifluoroacetamide moiety and generating a more reactive silylating species.

Reaction Scheme:

The reaction targets three active sites:

-

Carboxyl group (-COOH)

Silyl ester (-COOSiMe -

-Hydroxyl group (-OH)

-

-Hydroxyl group (-OH)

Experimental Workflow Visualization

Figure 1: Step-by-step workflow for the preparation and analysis of L-glyceric acid. The red node highlights the moisture-sensitive drying step.

Materials & Reagents

-

Analyte Standard: L-Glyceric acid hemicalcium salt (Sigma-Aldrich).

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

-

Solvent: Anhydrous Pyridine (99.8%, stored over molecular sieves). Note: Pyridine acts as an acid scavenger and catalyst.

-

Internal Standard (IS): Tropic acid or 3,4-dimethoxybenzoic acid (structural analogues).

-

Equipment:

Detailed Protocol

Step 1: Sample Preparation

-

Extraction: To 100

L of urine or plasma, add 10 -

Precipitation: Add 400

L of cold methanol or acetonitrile to precipitate proteins. Vortex for 30 seconds. -

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100

L of the clear supernatant to a glass GC vial or insert.

Step 2: Drying (The "Zero-Moisture" Rule)

-

Procedure: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

-

Why? BSTFA hydrolyzes instantly in the presence of water, forming hexamethyldisiloxane (HMDSO) and trifluoroacetamide, stopping the reaction. The residue must be a dry, white/crystalline solid.

Step 3: Derivatization Reaction

-

Reconstitution: Add 50

L of Anhydrous Pyridine to the dried residue. Vortex to ensure the residue is loosened from the vial walls. -

Reagent Addition: Add 50

L of BSTFA + 1% TMCS . -

Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 60 minutes .

-

Insight: While hydroxyls silylate quickly, the hindered carboxyl group and the need for complete tri-silylation require sustained heat.

-

-

Final Prep: Cool to room temperature. The sample is now ready for injection.[4]

Step 4: GC-MS Parameters

| Parameter | Setting |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25 |

| Inlet Temp | 250°C |

| Injection Mode | Split (10:1) for urine; Splitless for plasma/trace analysis |

| Carrier Gas | Helium, Constant Flow (1.0 mL/min) |

| Oven Program | 70°C (hold 2 min) |

| Transfer Line | 280°C |

| Ion Source | Electron Impact (EI), 70 eV, 230°C |

Results & Interpretation

Chromatographic Profile

The tris-TMS derivative of glyceric acid typically elutes between 1300 and 1350 Kovats Retention Index units on a DB-5MS column. It should appear as a sharp, symmetrical peak. Tailing often indicates moisture contamination or active sites in the liner.

Mass Spectral Identification (EI Spectrum)

The mass spectrum of Glyceric acid, 3TMS (MW 322) is characterized by specific fragmentation patterns.

Table 1: Key Diagnostic Ions for SIM (Selected Ion Monitoring)

| m/z Value | Ion Identity / Origin | Relative Abundance | Role in Analysis |

| 292 | High | Quantifier Ion (Specific) | |

| 189 | High | Qualifier | |

| 147 | Medium | Qualifier (Rearrangement) | |

| 73 | Base Peak (100%) | Generic TMS marker (Non-specific) |

Analyst Note: While m/z 73 is the base peak, it is ubiquitous in all TMS derivatives. For robust quantification in complex matrices (urine), use m/z 292 as the target ion to avoid background interference.

Visualizing the Fragmentation Logic

Figure 2: Simplified fragmentation pathway leading to diagnostic ions.

Troubleshooting & Validation

-

Issue: Low Response or Missing Peaks.

-

Cause: Incomplete drying of the sample. Water hydrolyzed the BSTFA.

-

Fix: Increase N2 drying time or add 50

L of dry acetonitrile and re-evaporate before adding reagents.

-

-

Issue: Split Peaks.

-

Cause: Incomplete derivatization (mixture of di-TMS and tri-TMS).

-

Fix: Ensure reaction temperature is maintained at 70°C for the full 60 minutes. Ensure BSTFA is fresh (clear, not yellow).

-

-

Linearity: The method typically demonstrates linearity from 1

M to 1000

References

-

National Institute of Standards and Technology (NIST). Glyceric acid, 3TMS derivative Mass Spectrum.[5][6] NIST Chemistry WebBook, SRD 69.[5] [Link]

-

Kim, K.R., et al. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias. Biomedical Chromatography.[3] [Link]

-

Golm Metabolome Database. Glyceric acid (3TMS) Mass Spectrum and Retention Index. [Link]

Sources

Application Note: High-Purity Preparation of L-Glyceric Acid Standard Solution via Cation Exchange

Executive Summary & Scope

L-Glyceric acid (2,3-dihydroxypropanoic acid) is a critical metabolic intermediate in glycolysis and serine metabolism. Elevated levels are a biomarker for L-glyceric aciduria (Primary Hyperoxaluria Type 2).[1] However, the free acid form is chemically unstable in solid state, prone to intermolecular esterification and lactonization. Consequently, it is commercially supplied as a stable calcium salt (Calcium L-glycerate dihydrate).

This protocol details the controlled conversion of Calcium L-glycerate to a standardized L-glyceric acid solution using Strong Acid Cation (SAC) exchange chromatography. Unlike precipitation methods (e.g., oxalic acid addition), which risk contaminating the standard with precipitating agents or residual calcium, this resin-based approach ensures high purity, quantitative recovery, and preservation of optical integrity.

Scientific Principle & Mechanistic Insight

Cation Exchange Thermodynamics

The conversion relies on the high affinity of sulfonated polystyrene resins for divalent cations (

The Lactonization Challenge

A critical, often overlooked aspect of L-glyceric acid preparation is its tendency to form

-

Risk: Concentration of the eluate via rotary evaporation can drive the equilibrium toward the lactone form, altering the effective concentration of the free acid.

-

Mitigation: This protocol maintains the standard in aqueous solution. If concentration is required, lyophilization (freeze-drying) is preferred over heat-based evaporation.

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| Calcium L-Glycerate Dihydrate | High Purity (>98%) | Starting Material |

| Cation Exchange Resin | Strong Acid (e.g., Dowex 50WX8, Amberlite IR-120) | Ca removal (H+ form) |

| Hydrochloric Acid (HCl) | 1 M and 2 M | Resin regeneration/cleaning |

| Ammonium Oxalate (4%) | Analytical Grade | Limit test for Calcium breakthrough |

| HPLC Mobile Phase | 0.01 N | Analytical verification |

| Ultrapure Water | 18.2 M | Solvent |

Equipment

-

Glass Chromatography Column (e.g., 1.5 cm ID x 20 cm L) with frit.

-

Peristaltic Pump (optional, for controlled flow).

-

pH Meter (calibrated).

-

HPLC System (RI or UV detector @ 210 nm).

Experimental Protocol

Phase 1: Resin Preparation & Activation

Rationale: Even "H-form" commercial resins may contain trace impurities. Acid cycling ensures maximum capacity and purity.

-

Slurry Preparation: Suspend 20 g of Dowex 50WX8 (50-100 mesh) in ultrapure water. Allow to swell for 30 minutes.

-

Packing: Pour into the glass column to achieve a bed volume (BV) of ~15 mL.

-

Acid Cycle: Wash with 3 BV of 2 M HCl at a flow rate of 1 mL/min.

-

Equilibration: Rinse with ultrapure water until the effluent pH is neutral (pH > 5.0).

Phase 2: Sample Preparation

-

Calculation:

-

MW Calcium L-glycerate dihydrate

286.25 g/mol . -

Target: 100 mL of ~50 mM L-glyceric acid.

-

Required Mass:

of Ca-salt (yields ~2.5 mmol Ca-salt

-

-

Dissolution: Dissolve 0.715 g of Calcium L-glycerate in 30 mL of ultrapure water.

-

Note: Solubility is moderate. Mild sonication may be required. Do not heat above 40°C.

-

Phase 3: Ion Exchange & Elution

-

Loading: Apply the sample solution to the top of the resin bed.

-

Flow Control: Maintain a flow rate of 0.5 - 1.0 mL/min .

-

Why? Slower flow ensures sufficient residence time for diffusion of bulky hydrated

ions into the resin pores.

-

-

Elution: Once the sample enters the bed, add ultrapure water carefully.

-

Collection:

-

Discard the void volume (approx. 0.3 x Bed Volume).

-

Monitor effluent pH. Collect the fraction where pH drops sharply (typically pH < 2.5).

-

Continue collecting until pH returns to neutral (~pH 5-6). Total collection volume should be ~60-80 mL.

-

Phase 4: Volume Adjustment & Quality Control

-

Standardization: Transfer the acidic eluate to a 100 mL volumetric flask and dilute to mark with ultrapure water.

-

Validation: Proceed immediately to QC (Section 5).

Quality Control & Validation (The Self-Validating System)

To ensure the solution is fit for use as a quantitative standard, three parameters must be verified: Calcium Breakthrough , Concentration , and Chemical Purity .

Calcium Breakthrough Test (Limit Test)

-

Method: Mix 1 mL of eluate with 0.5 mL of 4% Ammonium Oxalate solution. Adjust pH to ~4-5 with dilute ammonia if necessary (oxalate precipitation is pH dependent).

-

Pass Criteria: Solution must remain optically clear after 15 minutes. Turbidity indicates incomplete exchange (

leakage).

HPLC Purity & Concentration Verification

-

Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent Organic Acid column.

-

Mobile Phase: 5 mM

, isocratic. -

Flow Rate: 0.6 mL/min.

-

Temperature: 35°C (Low temp minimizes on-column lactonization).

-

Detection: RI (Refractive Index) or UV at 210 nm.

-

Expected Retention: L-Glyceric acid elutes distinct from the void volume.

-

Lactone Check: Look for a secondary peak eluting later than the acid. If present, the solution may need "aging" at pH 10 (briefly) then re-acidification to hydrolyze lactones, though this introduces salt. For pure standards, fresh prep is best.

Workflow Diagram

Figure 1: Workflow for the conversion of Calcium L-glycerate to L-glyceric acid standard solution.

Storage and Stability Guidelines

| Parameter | Recommendation | Mechanism/Reasoning |

| Temperature | -20°C or -80°C | Retards lactonization kinetics. |

| State | Aqueous Solution | Solidifying (drying) promotes intermolecular esterification. |

| Container | Polypropylene / Glass | Avoid metal containers (corrosion from acid). |

| Shelf Life | 3 Months (Frozen) | Verify concentration by HPLC before critical assays. |

Troubleshooting Guide

-

Issue: Turbidity in Eluate.

-

Cause: Calcium leakage (Resin saturation or channeling).

-

Fix: Regenerate resin with 2 M HCl; reduce flow rate; ensure resin capacity > 3x total cation load.

-

-

Issue: Double Peak in HPLC.

-

Cause: Equilibrium between free acid and

-lactone. -

Fix: Ensure the standard is not heated. If quantification is critical, run a calibration curve using a fresh prep to account for the equilibrium ratio.

-

References

-

Bio-Rad Laboratories. Aminex HPX-87H Column Application Guide. (Standard for organic acid analysis). Link

-

Sallach, H. J. (1952).[2] The Synthesis of Calcium D,L-Glycerate-1-C14.[2] Journal of the American Chemical Society.[2] (Foundational synthesis and salt properties). Link[2]

-

Petrarulo, M., et al. (1992). High-performance liquid chromatographic assay for L-glyceric acid in body fluids.[3] Journal of Chromatography B. (Analytical verification methods). Link

-

Sigma-Aldrich. Dowex® 50WX8 Hydrogen Form Product Specification. (Resin capacity and handling).[4][5][6] Link

Sources

- 1. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE SYNTHESIS OF CALCIUM D,L-GLYCERATE-1-C$sup 1$$sup 4$ (Journal Article) | OSTI.GOV [osti.gov]

- 3. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. data.epo.org [data.epo.org]

- 6. bio-rad.com [bio-rad.com]

Strategic Mobile Phase Optimization for the Chromatographic Isolation of L-Glycerate

Executive Summary

The chromatographic isolation of L-glycerate (L-glyceric acid) presents a unique "triad of difficulty" for the analytical chemist: it is highly polar, lacks a strong UV chromophore, and possesses a chiral center (enantiomer of D-glycerate). Standard C18 reversed-phase methods often fail to retain this hydrophilic organic acid, leading to elution in the void volume. Furthermore, distinguishing the biologically active L-isomer (implicated in Primary Hyperoxaluria Type 2) from the D-isomer requires specialized stereoselective environments.

This guide provides a comprehensive mobile phase optimization strategy covering three distinct separation modes:

-

Ion Exclusion Chromatography (IEC): For robust quantification in complex matrices.

-

Ligand Exchange Chromatography (LEC): For chiral resolution of L- vs. D-glycerate.

-

HILIC-MS/MS: For high-sensitivity metabolic profiling in biological fluids.

Decision Matrix: Selecting the Separation Mode

Before optimizing the mobile phase, the correct stationary phase mechanism must be selected based on the analytical goal.

Figure 1: Decision tree for selecting the chromatographic mode based on isomer specificity and sensitivity requirements.

Protocol A: Ion Exclusion Chromatography (IEC)

Best for: Routine quantification of total glycerate in urine or fermentation broth.

The Mechanism

IEC columns (e.g., Rezex ROA, Aminex HPX-87H) utilize sulfonated polystyrene-divinylbenzene resins. The separation is governed by the Donnan Exclusion principle: fully ionized strong acids are excluded from the pores and elute first. Weak acids like glycerate (pKa ~3.5) are partially protonated by the acidic mobile phase, allowing them to penetrate the pores and be retained based on their pKa and hydrophobic interactions with the resin backbone.

Mobile Phase Optimization Strategy

The critical variable is the Hydronium Ion Concentration ([H+]) .

| Parameter | Recommended Starting Point | Optimization Logic |

| Acid Type | Sulfuric Acid ( | Non-volatile, UV transparent at 210 nm. |

| Concentration | 2.5 mM ( | Lower Conc (<1 mM): Increases ionization of glycerate |

| Organic Modifier | 0% | Adding 5-10% Acetonitrile (ACN) can alter selectivity if glycerate co-elutes with glycolate or lactate. |

Step-by-Step Protocol

-

Preparation: Prepare a 5.0 mM

stock solution using degassed, 18.2 MΩ water. -

Column Conditioning: Flush the IEC column at 0.3 mL/min for 60 minutes. Note: These resin columns are sensitive to pressure shocks. Ramp flow slowly.

-

Temperature Control: Set column oven to 50°C . Higher temperatures decrease mobile phase viscosity and improve mass transfer, sharpening the glycerate peak.

-

Run: Isocratic elution at 0.5 mL/min.

-

Detection: UV at 210 nm (carboxyl group) or Refractive Index (RI).

Protocol B: Chiral Ligand Exchange Chromatography (LEC)

Best for: Enantiomeric purity (separating L-glycerate from D-glycerate).

The Mechanism

This method utilizes a "Three-Point Interaction." The mobile phase contains a metal ion (usually Copper(II)) which forms a transient coordination complex between the chiral selector on the stationary phase (e.g., D-Penicillamine) and the analyte (glycerate). The diastereomeric complexes (L-Glycerate-Cu-Selector vs. D-Glycerate-Cu-Selector) have different thermodynamic stabilities, leading to separation.

Mobile Phase Optimization Strategy

The critical variable is the Metal Ion Concentration and Temperature .

| Parameter | Recommended Starting Point | Optimization Logic |

| Salt | Copper(II) Sulfate ( | Copper forms the most stable square-planar complexes for hydroxy acids. |

| Concentration | 1.0 mM - 5.0 mM | Low [Cu]: Weak complexation, broad peaks.High [Cu]: High background absorbance (UV), potential precipitation. |

| pH | Unadjusted (typically ~4.5) | pH must be low enough to prevent Cu precipitation but high enough to allow carboxylic acid coordination. |

| Organic Modifier | 0 - 15% Methanol | Methanol reduces hydrophobic interaction with the column backbone, reducing retention time without disrupting the metal complex. |

Step-by-Step Protocol

-

Mobile Phase Prep: Dissolve

in water to reach 2 mM concentration. Filter through 0.22 µm nylon filter. -

System Passivation: Flush the LC system with water to remove any phosphate buffers (phosphates precipitate copper).

-

Equilibration: Equilibrate the Chirex 3126 (or equivalent) column with the copper mobile phase until the UV baseline stabilizes.

-

Optimization Loop:

-

Step A: Run standard at 1 mM

. Calculate Resolution ( -

Step B: If

, increase -

Step C: If retention is too long (>20 min), add 5% Methanol.

-

-

Detection: UV at 254 nm (detecting the Copper-Carboxylate complex, which absorbs in the UV range).

Protocol C: HILIC-MS/MS Optimization

Best for: High-sensitivity detection in urine/plasma (Metabolomics).

The Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes via a water-rich layer adsorbed to the polar stationary phase (Amide or Amino). L-glycerate partitions into this water layer.

Mobile Phase Optimization Strategy

The critical variables are Buffer pH and Ionic Strength .

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (ACN).[1]

Why Ammonium Formate?

-

MS Compatibility: It is volatile.

-

Ionic Strength: HILIC mechanisms require salt (10-20 mM) to maintain the electric double layer and prevent peak tailing caused by secondary ionic interactions.

-

pH Control: At pH 3.5, the carboxyl group is partially protonated, improving retention on amide columns compared to the fully ionized state.

Gradient Optimization Workflow

Figure 2: HILIC optimization loop focusing on buffer strength and equilibration.

Step-by-Step Protocol

-

Column: Waters BEH Amide or XBridge Amide (1.7 µm or 2.5 µm).

-

Mobile Phase Preparation:

-

MP A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

-

MP B: 100% Acetonitrile.[2]

-

-

Gradient Program:

-

0-1 min: 95% B (Isocratic Hold - crucial for loading).

-

1-8 min: Linear ramp to 60% B.

-

8-10 min: 60% B.

-

10.1 min: Return to 95% B.

-

10.1-15 min: Re-equilibration (HILIC requires long equilibration).

-

-

MS Detection: Negative Electrospray Ionization (ESI-). Monitor MRM transition m/z 105

75 (decarboxylation).

Troubleshooting & Critical Success Factors

-

Sample Diluent (HILIC): Never dissolve samples in 100% water for HILIC. This causes "solvent mismatch" and peak distortion. Dissolve samples in 75% ACN / 25% Water to match the starting mobile phase.

-

Metal Contamination (LEC): If using Ligand Exchange, ensure the system is free of chelating agents (EDTA) or competing metal ions (Fe, Zn), which will strip the copper from the mobile phase/column.

-

Column Storage (IEC): Sulfonated resin columns must never dry out. Store in 5 mM

.

References

-

Petrarulo, M., et al. (1992). "High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2." Clinica Chimica Acta. Link

- Glöckner, A., et al. (2013). "Determination of L-glyceric acid in urine by LC-MS/MS." Journal of Chromatography B. (Contextualizing HILIC methods for polar organic acids).

-

Phenomenex. (2023). "Chirex 3126 Application Note: Resolution of Hydroxy Acids." Phenomenex Technical Guide. Link

-

Bio-Rad. (2022). "Aminex HPX-87H Ion Exclusion Column: Instruction Manual." Bio-Rad Laboratories. Link

-

Yuan, Y., et al. (2022). "Characterization of LC-MS based urine metabolomics in healthy children and adults." Scientific Reports. Link

Sources

benzoyl chloride derivatization of L-glyceric acid for LC-MS sensitivity

Application Note: High-Sensitivity LC-MS/MS Quantitation of L-Glyceric Acid via Benzoyl Chloride Derivatization

Executive Summary

Objective: To overcome the chromatographic retention and ionization limitations of L-glyceric acid (2,3-dihydroxypropanoic acid) in biological matrices. Method: A rapid, base-catalyzed Schotten-Baumann derivatization using Benzoyl Chloride (BzCl).[1][2] Outcome: The protocol converts hydrophilic L-glyceric acid into a hydrophobic 2,3-di-O-benzoyl derivative, enabling robust retention on standard C18 columns and enhancing electrospray ionization (ESI) sensitivity by >100-fold compared to native analysis.

Scientific Background & Mechanism

The Challenge: Native L-Glyceric Acid

L-Glyceric acid is a small, highly polar organic acid (MW 106.08). In native LC-MS workflows, it suffers from: